

# A Technical Guide to the Synthesis and Characterization of 3,5-Dicarbomethoxyaniline

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## Compound of Interest

Compound Name: *Dimethyl 5-aminoisophthalate*

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## Introduction

3,5-Dicarbomethoxyaniline, also known as **Dimethyl 5-aminoisophthalate**, is a valuable aromatic amine intermediate in organic synthesis. Its bifunctional nature, possessing both amino and diester moieties, makes it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and high-performance polymers.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline, offering detailed experimental protocols and comprehensive analytical data to support research and development activities.

## Physicochemical Properties

A summary of the key physicochemical properties of 3,5-Dicarbomethoxyaniline is presented in the table below.

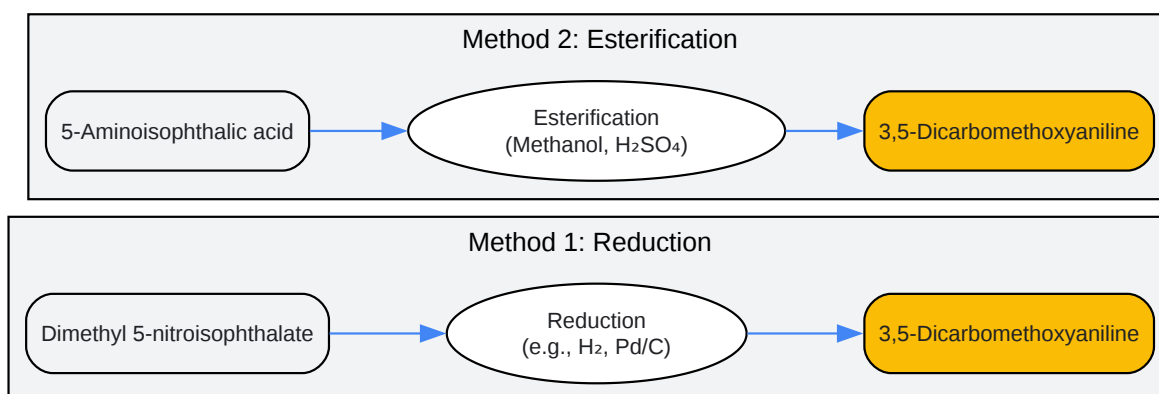
Property	Value	Reference
CAS Number	99-27-4	[1][4][5]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub>	[4][5]
Molecular Weight	209.20 g/mol	[4][5]
Appearance	White to off-white crystalline solid	[1]
Melting Point	178-181 °C	[2][5]
Solubility	Soluble in chloroform and ethyl acetate; sparingly soluble in methanol and water.	[2][3]

## Synthesis of 3,5-Dicarbomethoxyaniline

The synthesis of 3,5-Dicarbomethoxyaniline can be achieved through several routes. Two common and effective methods are detailed below: the reduction of dimethyl 5-nitroisophthalate and the esterification of 5-aminoisophthalic acid.

### Synthesis Workflow

Synthesis Pathways of 3,5-Dicarbomethoxyaniline



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Caption: Overview of the two primary synthesis routes for 3,5-Dicarbomethoxyaniline.

## Experimental Protocols

### Method 1: Reduction of Dimethyl 5-nitroisophthalate

This protocol describes the catalytic hydrogenation of dimethyl 5-nitroisophthalate to yield 3,5-dicarbomethoxyaniline.

#### Materials:

- Dimethyl 5-nitroisophthalate
- 10% Palladium on carbon (Pd/C)
- Methanol
- Ethyl acetate
- Celite

#### Procedure:

- In a suitable hydrogenation vessel, dissolve dimethyl 5-nitroisophthalate in a mixture of methanol and ethyl acetate.
- Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.
- Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen to approximately 50 psi.
- Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure 3,5-Dicarbomethoxyaniline.

#### Method 2: Esterification of 5-Aminoisophthalic Acid

This protocol details the Fischer esterification of 5-aminoisophthalic acid to produce 3,5-dicarbomethoxyaniline.<sup>[2]</sup>

#### Materials:

- 5-Aminoisophthalic acid
- Methanol
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Suspend 5-aminoisophthalic acid in an excess of methanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

- After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3,5-Dicarbomethoxyaniline.[\[2\]](#)

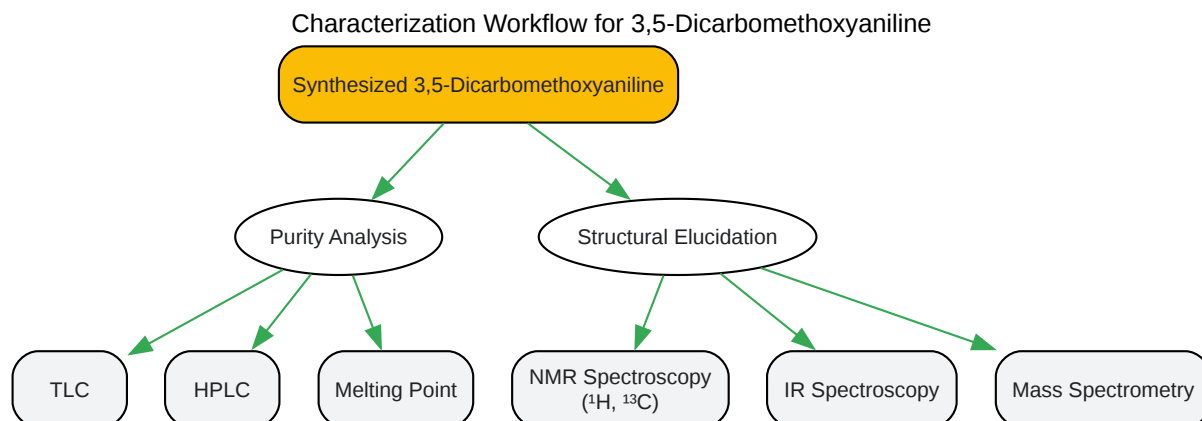
## Characterization of 3,5-Dicarbomethoxyaniline

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3,5-Dicarbomethoxyaniline. The following tables summarize the expected analytical data.

### Spectroscopic Data

Technique	Data
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	A spectrum is available from ChemicalBook. <a href="#">[6]</a>
<sup>13</sup> C NMR	Spectral data is available from various sources. <a href="#">[4]</a>
Infrared (IR)	KBr pellet or ATR-IR data is available. <a href="#">[4]</a>
Mass Spectrometry (GC-MS)	m/z peaks at 209 (M <sup>+</sup> ), 178, 150. <a href="#">[4]</a>

## Experimental Workflow for Characterization



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Caption: A typical workflow for the analytical characterization of synthesized 3,5-Dicarbomethoxyaniline.

## Applications

3,5-Dicarbomethoxyaniline serves as a key intermediate in various fields:

- **Pharmaceutical Synthesis:** It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[2]
- **Polymer Chemistry:** The amino and diester functionalities allow for its use as a monomer in the production of specialty polyamides and other high-performance polymers.[1]
- **Dye Manufacturing:** It is utilized in the synthesis of azo dyes and other colorants.[1]

## Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline. The detailed experimental protocols for its preparation via reduction and esterification pathways offer practical guidance for laboratory synthesis. The compiled physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of this important chemical intermediate. Its

versatile applications in pharmaceuticals, polymers, and dyes underscore its significance in chemical research and industry.

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